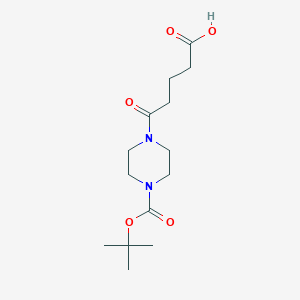

N-Boc-piperazine-C3-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O5/c1-14(2,3)21-13(20)16-9-7-15(8-10-16)11(17)5-4-6-12(18)19/h4-10H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDIQBGTOJOHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of N-Boc-piperazine-C3-COOH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for N-Boc-piperazine-C3-COOH, a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical reactions, experimental protocols, and quantitative data associated with its synthesis, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound, chemically known as 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, is a key building block in the construction of PROTACs. Its structure incorporates a Boc-protected piperazine (B1678402) moiety, which can be deprotected to reveal a reactive secondary amine, and a propanoic acid tail, offering a handle for further chemical modification, typically amide bond formation. The C3 alkyl chain provides spatial separation between the two functional ends, a critical parameter in the design of effective PROTAC linkers.

Synthesis Pathway

The most common and direct synthesis of this compound involves a two-step process starting from commercially available 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine). The pathway consists of an initial N-alkylation reaction with an ethyl 3-halopropanoate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

A representative scheme is the nucleophilic substitution reaction of N-Boc-piperazine with ethyl 3-bromopropanoate (B1231587), which proceeds under basic conditions. The subsequent saponification of the ethyl ester furnishes the desired this compound.

Experimental Protocols

The following protocols are based on established methodologies for N-alkylation of piperazines and subsequent ester hydrolysis.

Step 1: Synthesis of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate (Intermediate Ester)

Materials:

-

1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine)

-

Ethyl 3-bromopropanoate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

To this suspension, add ethyl 3-bromopropanoate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate ester.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure intermediate ester.

Step 2: Synthesis of 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid (this compound)

Materials:

-

tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the intermediate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5 eq) or an equivalent amount of sodium hydroxide to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes typical quantitative and characterization data for the synthesis of this compound.

| Parameter | Intermediate Ester | Final Product (this compound) |

| Molecular Formula | C₁₄H₂₆N₂O₄ | C₁₂H₂₂N₂O₄ |

| Molecular Weight | 286.37 g/mol | 258.32 g/mol |

| Typical Yield | 70-85% | 85-95% |

| Appearance | Colorless to pale yellow oil | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (q, J=7.1 Hz, 2H), 3.42 (t, J=4.9 Hz, 4H), 2.71 (t, J=7.2 Hz, 2H), 2.50 (t, J=7.2 Hz, 2H), 2.42 (t, J=4.9 Hz, 4H), 1.45 (s, 9H), 1.25 (t, J=7.1 Hz, 3H) | δ 3.45 (t, J=5.0 Hz, 4H), 2.78 (t, J=6.8 Hz, 2H), 2.55 (t, J=6.8 Hz, 2H), 2.48 (t, J=5.0 Hz, 4H), 1.46 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 172.5, 154.7, 79.7, 60.5, 53.2, 53.0, 43.9, 31.8, 28.5, 14.3 | δ 176.8, 154.8, 80.0, 53.1, 52.8, 43.8, 31.5, 28.5 |

| Mass Spec (ESI+) | m/z 287.2 [M+H]⁺ | m/z 259.2 [M+H]⁺ |

Logical Relationships in Synthesis

The synthesis of this compound is a logical progression of standard organic reactions. The workflow highlights the importance of protecting group strategy to achieve selective functionalization of the piperazine ring.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) for all chemicals and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

An In-Depth Technical Guide to N-Boc-piperazine-C3-COOH: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-piperazine-C3-COOH, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, provides a generalized synthesis protocol, outlines its application in PROTAC synthesis, and describes the signaling pathway of PROTAC-mediated protein degradation.

Core Molecular Data

This compound, systematically named 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)butanoic acid, is a key building block in the construction of PROTACs. Its structure incorporates a Boc-protected piperazine (B1678402) moiety, providing a reactive secondary amine upon deprotection, and a carboxylic acid group for conjugation to a target protein ligand or an E3 ligase ligand.

| Property | Value |

| Molecular Formula | C₁₄H₂₄N₂O₅ |

| Molecular Weight | 300.35 g/mol |

| CAS Number | 959053-53-3 |

Synthesis of this compound

The synthesis of 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)butanoic acid can be achieved through a multi-step process. The following is a generalized experimental protocol based on standard organic chemistry reactions.

Experimental Protocol: Synthesis of 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)butanoic acid

Materials:

-

1-Boc-piperazine

-

4-bromobutanoic acid ethyl ester

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Alkylation:

-

To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 4-bromobutanoic acid ethyl ester (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)butanoate.

-

-

Saponification:

-

Dissolve the crude ester in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC or LC-MS.

-

Upon completion, remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 3-4 with 1N HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)butanoic acid as the final product.

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Application in PROTAC Synthesis

This compound serves as a versatile linker to connect a warhead (targeting a protein of interest) and an E3 ligase ligand. The carboxylic acid moiety is typically activated for amide bond formation with an amine-containing binding ligand.

Experimental Protocol: Coupling of this compound to an Amine-Containing Warhead

Materials:

-

4-(1-(tert-butoxycarbonyl)piperazin-4-yl)butanoic acid

-

Amine-containing warhead

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Amide Coupling:

-

Dissolve 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)butanoic acid (1.0 eq) and the amine-containing warhead (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Boc-protected PROTAC precursor.

-

-

Boc Deprotection and Final Coupling:

-

The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free piperazine amine.

-

This amine can then be coupled to a carboxylic acid-functionalized E3 ligase ligand using similar amide coupling conditions as described above to yield the final PROTAC molecule.

-

Signaling Pathway and Mechanism of Action

PROTACs utilizing linkers such as this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade a target protein. This is particularly relevant for targets like PD-L1 in cancer immunotherapy.

PROTAC-Mediated PD-L1 Degradation

PROTACs designed to target Programmed Death-Ligand 1 (PD-L1) can induce its degradation, thereby preventing its interaction with the PD-1 receptor on T-cells and enhancing the anti-tumor immune response. The degradation process involves the synergistic action of the proteasomal and lysosomal pathways.[1]

The general mechanism of action for a PROTAC is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (e.g., PD-L1) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.

-

Ubiquitination: The E3 ligase, now in proximity to the target protein, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC molecule is released and can participate in further rounds of degradation.

Below are diagrams illustrating the general workflow for PROTAC synthesis and the mechanism of PROTAC-mediated protein degradation.

Caption: General workflow for the synthesis of a PROTAC molecule.

Caption: Mechanism of PROTAC-mediated target protein degradation.

References

Navigating the Solubility Landscape of N-Boc-piperazine-C3-COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperazine-C3-COOH, also known as 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, is a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The piperazine (B1678402) moiety can enhance the solubility and rigidity of the PROTAC linker. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and offers a detailed experimental protocol for its quantitative determination.

Qualitative Solubility Profile

Based on the properties of similar compounds, a qualitative solubility profile can be inferred:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The polar nature of the solvent can effectively solvate the molecule. |

| Alcohols | Methanol, Ethanol | High to Moderate | The hydroxyl group can interact with the carboxylic acid and the piperazine nitrogens.[3] |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF can act as a hydrogen bond acceptor. |

| Esters | Ethyl Acetate | Moderate | Offers a balance of polarity for solvation.[5] |

| Amides | Dimethylformamide (DMF) | High | A highly polar aprotic solvent capable of solvating a wide range of molecules. |

| Aqueous | Water | Low | The hydrophobic tert-butyl group of the Boc protecting group limits aqueous solubility.[1] |

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L, mg/mL, or mol/L) for this compound in various organic solvents has not been published. The determination of this data is crucial for reproducible and scalable experimental work. The following section provides a detailed protocol for researchers to ascertain these values in their laboratories.

Experimental Protocol for Solubility Determination

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in an organic solvent of interest.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical technique.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that an equilibrium is reached.

-

Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound. A standard calibration curve should be prepared using known concentrations of the compound.

-

Calculation: Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/L).

Experimental Workflow for Solubility Determination

References

The Strategic Role of N-Boc-piperazine-C3-COOH in PROTAC Design: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The PROTAC Revolution in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] Unlike traditional small-molecule inhibitors that require sustained occupancy of a target protein's active site, PROTACs act as catalytic agents that harness the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[2][3] This event-driven pharmacology allows for potent and sustained target knockdown at sub-stoichiometric concentrations, offering the potential to overcome resistance mechanisms and expand the "druggable" proteome.[1]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the mechanism of action.[2] This proximity induces the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.[1][2]

The Linchpin of a PROTAC: The Role of the Linker

While the choice of POI and E3 ligase ligands determines the specificity of a PROTAC, the linker is a critical determinant of its overall efficacy, selectivity, and pharmacokinetic properties. The linker is not merely a passive spacer but an active contributor to the formation and stability of the ternary complex. Its length, composition, and rigidity profoundly influence the geometry of the ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation.

N-Boc-piperazine-C3-COOH: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker commonly employed in the synthesis of PROTACs. Its chemical structure offers several advantages in PROTAC design:

-

Rigidity and Conformational Control: The piperazine (B1678402) ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation. This can reduce the entropic penalty associated with bringing the POI and E3 ligase together.

-

Improved Physicochemical Properties: The piperazine moiety can enhance the solubility and metabolic stability of the PROTAC molecule. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can improve aqueous solubility.

-

Synthetic Tractability: The N-Boc protecting group on one of the piperazine nitrogens allows for controlled, stepwise synthesis, enabling the sequential attachment of the POI and E3 ligase ligands. The carboxylic acid (COOH) group provides a convenient handle for conjugation to an amine-containing binding moiety via amide bond formation.

A notable example of the application of this linker is in the synthesis of a PD-1/PD-L1 degrader.[4] In this context, this compound serves as a key building block to connect the PD-L1-binding warhead with the E3 ligase-recruiting ligand.

Quantitative Analysis of PROTACs with Piperazine-Containing Linkers

| PROTAC | Target Protein | E3 Ligase Ligand | Linker Description | DC50 | Dmax (%) | Cell Line | Reference |

| NC-1 | BTK | Pomalidomide | Piperazine-containing linker | 2.2 nM | 97 | Mino | [5] |

| GP262 | PI3Kγ | VH032 | C8 alkyl linker | 42.23 nM | 88.6 | MDA-MB-231 | [1] |

| GP262 | mTOR | VH032 | C8 alkyl linker | 45.4 nM | 74.9 | MDA-MB-231 | [1] |

Note: The data presented above is for PROTACs with piperazine-containing or similar rigid linkers and is intended to be representative of the potential efficacy of this linker class.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of PROTAC action and a typical experimental workflow for characterizing a novel PROTAC.

Detailed Experimental Protocols

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

-

Cell culture reagents (media, FBS, antibiotics)

-

PROTAC compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a dose-response of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

-

-

Cell Lysis:

-

After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate) into a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This protocol provides a general framework for assessing the formation of the POI-PROTAC-E3 ligase ternary complex using fluorescence polarization.

Materials:

-

Fluorescently labeled tracer (a ligand for either the POI or the E3 ligase)

-

Purified POI protein

-

Purified E3 ligase protein (or the relevant substrate-binding domain)

-

PROTAC compound

-

Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

-

384-well, low-volume, black microplates

-

A plate reader capable of measuring fluorescence polarization

Methodology:

-

Assay Setup:

-

Prepare a solution of the fluorescent tracer at a constant concentration (typically in the low nanomolar range, below its Kd for the respective protein).

-

Prepare a solution of the first protein partner (the one that binds the tracer) at a concentration that results in a significant polarization signal upon binding to the tracer.

-

Prepare a serial dilution of the PROTAC compound.

-

Prepare a solution of the second protein partner.

-

-

Competition Assay for Ternary Complex Formation:

-

In the wells of the microplate, add the assay buffer, the fluorescent tracer, and the first protein partner.

-

Add the serially diluted PROTAC compound to the wells.

-

Add the second protein partner to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the plate reader. The excitation and emission wavelengths should be appropriate for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the PROTAC concentration.

-

A bell-shaped curve is typically observed, where the polarization signal first increases as the PROTAC bridges the two proteins and the tracer, and then decreases at higher PROTAC concentrations due to the formation of binary complexes (the "hook effect").

-

The peak of the curve represents the maximal formation of the ternary complex. The potency of ternary complex formation can be compared between different PROTACs by analyzing the position and height of the peak.

-

Conclusion

The linker is a pivotal component in the design of effective PROTACs, and this compound represents a valuable building block for constructing these powerful molecules. Its inherent rigidity, potential to improve physicochemical properties, and synthetic accessibility make it an attractive choice for researchers in the field of targeted protein degradation. The successful development of novel PROTAC-based therapeutics will continue to rely on a deep understanding of the structure-activity relationships of all three components of the PROTAC, with the linker playing a central and strategic role. The experimental protocols provided herein offer a foundation for the robust characterization of these promising new drug candidates.

References

- 1. Post-translational regulations of PD-L1/PD-1: Mechanisms and opportunities for combined immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifunctional small molecules targeting PD-L1/CXCL12 as dual immunotherapy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ternary complex formation - Profacgen [profacgen.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Applications of N-Boc-piperazine-C3-COOH

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the primary application of N-Boc-piperazine-C3-COOH, a bifunctional chemical linker, in the development of Proteolysis Targeting Chimeras (PROTACs). It focuses on its role in the synthesis of a PD-1/PD-L1 protein degrader, summarizing key data and outlining the scientific principles and methodologies involved.

Introduction to this compound

This compound, with the chemical name 4-(3-(tert-butoxycarbonyl)propyl)piperazine-1-carboxylic acid, is a specialized chemical building block primarily utilized as a linker in the synthesis of heterobifunctional molecules. Its structure incorporates a piperazine (B1678402) ring, which imparts a degree of rigidity beneficial for optimizing molecular interactions. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for controlled, sequential chemical reactions, a critical feature in the multi-step synthesis of complex molecules like PROTACs. The terminal carboxylic acid provides a reactive handle for conjugation to other molecular components.

The principal application of this compound is in the field of targeted protein degradation, specifically as a component of PROTACs.[1][2] PROTACs are an emerging class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3][4] The piperazine moiety within the linker structure can enhance the solubility and metabolic stability of the resulting PROTAC molecule.[5][6]

Core Application: A Linker for PD-L1 Degrading PROTACs

This compound has been identified as a key linker in the synthesis of a PROTAC designed to target Programmed Death-Ligand 1 (PD-L1) for degradation.[1][2] PD-L1 is an immune checkpoint protein that is often overexpressed on the surface of cancer cells. It binds to the PD-1 receptor on T-cells, transmitting an inhibitory signal that suppresses the anti-tumor immune response.[7] By inducing the degradation of PD-L1, these PROTACs aim to restore T-cell activity against cancer cells.

A notable example is its use in the synthesis of PROTAC-like molecules based on a resorcinol (B1680541) diphenyl ether scaffold, which act as dual inhibitors and degraders of PD-L1.[8]

Quantitative Data Summary

The following table summarizes the inhibitory activity of a series of resorcinol diphenyl ether-based PROTAC-like molecules, including the lead compound P22 , which was synthesized using a piperazine-containing linker derived from components like this compound.[8] The primary metric for efficacy in this study was the half-maximal inhibitory concentration (IC50) against the PD-1/PD-L1 interaction, as determined by a Homogenous Time-Resolved Fluorescence (HTRF) binding assay.

| Compound | Linker Moiety | IC50 (nM) for PD-1/PD-L1 Inhibition[8] |

| P19 | Piperazine-based | 67.3 |

| P20 | Piperazine-based | 75.8 |

| P21 | Piperazine-based | 123.5 |

| P22 | Piperazine-based | 39.2 |

| P23 | Piperazine-based | 101.9 |

Note: While compound P22 was identified as a lead candidate for its potent inhibition of the PD-1/PD-L1 interaction, its protein degradation capabilities were described qualitatively as "modest".[8] Quantitative degradation data (e.g., DC50 or Dmax) for P22 is not detailed in the available literature abstracts. However, other studies on different PD-L1 degrading PROTACs have reported degradation rates of approximately 60% at concentrations of 10-20 µM.[9]

Signaling Pathways and Mechanism of Action

The PD-1/PD-L1 Signaling Pathway

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation. Under normal physiological conditions, this pathway helps to maintain self-tolerance and prevent autoimmune reactions.[7] However, many cancer cells exploit this pathway to evade immune surveillance.

The process is initiated when PD-L1, expressed on the surface of a cancer cell, binds to the PD-1 receptor on an activated T-cell.[10] This interaction leads to the phosphorylation of tyrosine residues in the cytoplasmic tail of PD-1, which in turn recruits the phosphatase SHP-2.[11] SHP-2 then dephosphorylates and inactivates key downstream components of the T-cell receptor (TCR) signaling cascade, such as ZAP70 and PI3K.[11] This effectively "turns off" the T-cell, preventing it from attacking the cancer cell.

PROTAC-Mediated Degradation of PD-L1

The PROTAC molecule synthesized using the this compound linker functions by hijacking the cell's ubiquitin-proteasome system to target PD-L1 for destruction. This process circumvents the need to continuously block the PD-1/PD-L1 interaction with a traditional inhibitor.

The PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to the target protein (PD-L1), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and the linker that connects them. By simultaneously binding to both PD-L1 and the E3 ligase, the PROTAC forms a ternary complex.[4] This proximity allows the E3 ligase to transfer ubiquitin molecules to the PD-L1 protein. The polyubiquitinated PD-L1 is then recognized and degraded by the proteasome, effectively removing it from the cell surface and preventing it from engaging with PD-1 on T-cells.

Experimental Protocols

While the full, detailed experimental protocols are proprietary to the cited research, this section outlines the general methodologies used in the synthesis and evaluation of the PD-L1 degrading PROTACs.

General Synthesis Workflow

The synthesis of a PROTAC like P22 is a multi-step process. The this compound linker is typically incorporated via standard peptide coupling reactions.

Key Steps:

-

Amide Coupling: The carboxylic acid of this compound is activated (e.g., using HATU or a similar coupling agent) and reacted with an amine group on the PD-L1 ligand.

-

Boc Deprotection: The Boc protecting group is removed from the piperazine nitrogen, typically under acidic conditions (e.g., with trifluoroacetic acid), to expose a free amine.

-

Second Amide Coupling: The newly exposed amine on the linker is then coupled to a carboxylic acid on the E3 ligase ligand to form the final heterobifunctional PROTAC molecule.

-

Purification: The final product is purified using techniques such as flash chromatography and high-performance liquid chromatography (HPLC).

Biological Evaluation Protocols

-

PD-1/PD-L1 HTRF Binding Assay: This assay is used to measure the ability of the synthesized compounds to inhibit the interaction between PD-1 and PD-L1. It relies on Förster resonance energy transfer (FRET) between a donor and an acceptor fluorophore conjugated to the respective proteins. A decrease in the FRET signal indicates inhibition of the protein-protein interaction.[8]

-

Flow Cytometry: This technique is used to quantify the amount of PD-L1 protein on the surface of cancer cells. Cells are treated with the PROTAC at various concentrations, then stained with a fluorescently labeled anti-PD-L1 antibody. The fluorescence intensity, measured by a flow cytometer, is proportional to the amount of surface PD-L1. A reduction in fluorescence compared to untreated cells indicates protein degradation.[8]

-

Western Blotting: This method is used to measure the total amount of PD-L1 protein within the cells. After treatment with the PROTAC, cells are lysed, and the proteins are separated by size via gel electrophoresis. The separated proteins are transferred to a membrane and probed with an antibody specific to PD-L1 to visualize and quantify the total protein levels.[8]

-

Co-culture Assays: To assess the functional outcome of PD-L1 degradation, cancer cells are co-cultured with T-cells. The restoration of T-cell activity, such as cytokine production (e.g., IFN-γ) or cancer cell killing, is measured to confirm the therapeutic potential of the PROTAC.[8]

Conclusion

This compound serves as a valuable and versatile linker in the development of PROTACs, a cutting-edge therapeutic modality. Its application in the synthesis of PD-L1 degraders highlights its importance in creating novel cancer immunotherapies. The structural features of the piperazine ring contribute favorably to the physicochemical properties of the final PROTAC molecule. The data from studies on resorcinol diphenyl ether-based PROTACs demonstrate that molecules incorporating this type of linker can potently inhibit the PD-1/PD-L1 interaction and induce the degradation of the PD-L1 protein, thereby providing a promising avenue for future drug development in oncology. Further optimization of the linker length and composition is a key area of ongoing research to enhance the degradation efficiency and overall efficacy of these targeted protein degraders.

References

- 1. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy [frontiersin.org]

- 6. Collection - Rational Design of PROTAC Degraders and Their Spatiotemporal Controlled Delivery for Enhanced Tumor Penetration and PD-L1 Protein Degradation - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 7. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]

- 8. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of PD-L1-degrading PROTACs with promising antitumor efficacy | BioWorld [bioworld.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Boc-piperazine-C3-COOH: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-piperazine-C3-COOH, systematically known as 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid, is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. It serves as a valuable linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting moiety. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization.

Chemical Identity and Properties

This compound is a derivative of piperazine (B1678402), where one nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and the other is functionalized with a propanoic acid linker. This structure provides a versatile scaffold for further chemical modifications.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| CAS Number | 242459-97-8 | [1][2] |

| Molecular Formula | C12H22N2O4 | [1] |

| Molecular Weight | 258.31 g/mol | [1] |

| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid | [1] |

| Synonyms | 4-Boc-1-piperazinepropanoic acid, 3-(1-tert-Butoxycarbonylpiperazin-4-yl)propionic acid | [1] |

| XLogP3 | -1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Topological Polar Surface Area | 70.1 Ų | [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | Not experimentally determined in the provided search results. | |

| Boiling Point | Not experimentally determined in the provided search results. | |

| Solubility | Soluble in organic solvents such as methanol (B129727) and dichloromethane; less soluble in water.[3] | |

| pKa | Not experimentally determined in the provided search results. |

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-alkylation of N-Boc-piperazine with a suitable three-carbon synthon bearing a carboxylic acid or a precursor group.

General Synthesis Pathway

The logical pathway for the synthesis involves the reaction of N-Boc-piperazine with a 3-halopropanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Caption: General synthetic route to this compound.

Detailed Experimental Protocol

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general procedure based on the synthesis of similar compounds is outlined below. This protocol is a representative example and may require optimization.

Materials:

-

N-Boc-piperazine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl)

Step 1: N-Alkylation of N-Boc-piperazine

-

To a stirred solution of N-Boc-piperazine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

-

Add ethyl 3-bromopropanoate (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

Step 2: Hydrolysis of the Ester

-

Dissolve the purified ester intermediate in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq.) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH ~3-4 with 1N HCl.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three main functional components: the Boc-protected amine, the free secondary amine of the piperazine ring, and the carboxylic acid.

-

Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to reveal the free amine.

-

Piperazine Nitrogen: The unprotected secondary amine of the piperazine ring is nucleophilic and can undergo various reactions such as alkylation, acylation, and coupling reactions.

-

Carboxylic Acid: The terminal carboxylic acid group can be activated and coupled with amines to form amides, a key reaction in the synthesis of PROTACs and other biologically active molecules.

Caption: Reactivity map of this compound.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| Source:[1] |

In case of exposure, follow standard first-aid procedures. For skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor if you feel unwell.

Applications in Drug Discovery

The primary application of this compound is as a versatile linker in the design and synthesis of PROTACs.[4] The piperazine moiety can serve as a point of attachment for a ligand that binds to a target protein, while the carboxylic acid can be coupled to a ligand that recruits an E3 ubiquitin ligase. The Boc-protecting group allows for selective functionalization of the piperazine ring.

Caption: Role of this compound in PROTAC assembly.

Conclusion

This compound is a key building block for medicinal chemists, offering a combination of a protected amine, a reactive secondary amine, and a carboxylic acid functionality within a single molecule. Its role as a PROTAC linker highlights its importance in the development of new therapeutic modalities. This guide provides essential data and a framework for the synthesis and handling of this valuable compound, empowering researchers in their drug discovery endeavors. Further experimental validation of its physical properties is warranted to complete the physicochemical profile of this molecule.

References

- 1. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 242459-97-8|3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 3. CN102153526B - Synthesis method of N-tert-butoxycarbonylpiperazine - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

N-Boc-piperazine-C3-COOH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-piperazine-C3-COOH, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the chemical stability of this linker is crucial for ensuring the integrity of experimental results and the shelf-life of synthesized compounds.

Chemical Profile

| Property | Value |

| IUPAC Name | 3-(4-((tert-butoxy)carbonyl)piperazin-1-yl)propanoic acid |

| Molecular Formula | C₁₂H₂₂N₂O₄ |

| Molecular Weight | 258.31 g/mol |

| Appearance | Typically a white to off-white solid |

Stability Profile

The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the integrity of the piperazine (B1678402) ring. While specific quantitative stability data for this exact molecule is not extensively published, a robust stability profile can be inferred from the known characteristics of its constituent functional groups.

The Boc group is known to be stable under a variety of conditions but is sensitive to acid.[1][][3][4][5] The piperazine core, while generally stable, can be susceptible to oxidation and thermal degradation.[6][7][8][9]

Table 1: Qualitative Stability of this compound under Various Conditions

| Condition | Stability | Notes |

| Acidic pH (pH < 4) | Labile | The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] |

| Neutral pH (pH 6-8) | Generally Stable | Expected to be stable for routine experimental manipulations. |

| Basic pH (pH > 9) | Generally Stable | The Boc group is resistant to basic and nucleophilic conditions.[1][] |

| Elevated Temperature | Moderate | Prolonged exposure to high temperatures (>150 °C) may lead to thermal degradation of the piperazine ring and potential deprotection of the Boc group.[6][8][10] |

| Light Exposure | Moderate | Some piperazine compounds can darken upon exposure to light.[11] Protection from light is recommended for long-term storage. |

| Oxidizing Agents | Potential for Degradation | Avoid strong oxidizing agents which can affect the piperazine ring. |

| Reducing Agents | Generally Stable | The Boc group is stable to catalytic hydrogenation.[] |

| Common Organic Solvents | Generally Stable | Stable in common laboratory solvents like DCM, DMF, and alcohols for typical reaction times. |

| Aqueous Solutions | Moderate | Long-term storage in aqueous solutions is not recommended due to the potential for hydrolysis, especially if the pH is not controlled. |

| Silica (B1680970) Gel | Potential for Degradation | The acidic nature of standard silica gel can lead to partial or complete cleavage of the Boc group during column chromatography.[1] |

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes potential thermal degradation. For short-term storage, cool and dry conditions may be adequate. |

| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | Protects against atmospheric moisture and potential oxidation. |

| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light. |

| Location | Well-ventilated, dry area | Standard good laboratory practice for chemical storage. |

Role in PROTAC Development

This compound is a bifunctional linker, a critical component in the synthesis of PROTACs. One end (the carboxylic acid) can be coupled to a ligand for a target protein of interest (POI), while the other end (the deprotected piperazine nitrogen) can be attached to an E3 ubiquitin ligase ligand. This heterobifunctional molecule then brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12]

Experimental Protocols

Hypothetical Stability Testing Protocol

This protocol outlines a general procedure for assessing the stability of this compound under accelerated conditions.

Objective: To evaluate the stability of this compound under conditions of elevated temperature and humidity.

Materials:

-

This compound (at least 3 batches)

-

Stability chambers (e.g., 40 °C / 75% RH)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Validated analytical method for purity and impurity determination

-

pH meter

-

Appropriate solvents and buffers

Methodology:

-

Initial Analysis (T=0):

-

For each batch, perform initial analysis including appearance, HPLC purity, and identification (e.g., by mass spectrometry).

-

-

Sample Preparation and Storage:

-

Place accurately weighed samples of each batch into appropriate containers (e.g., amber glass vials).

-

Place the vials in a stability chamber set to accelerated conditions (e.g., 40 °C ± 2 °C and 75% RH ± 5% RH).

-

-

Time Points for Testing:

-

Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

-

Analysis at Each Time Point:

-

Visually inspect the samples for any change in physical appearance.

-

Perform HPLC analysis to determine the purity of this compound and to identify and quantify any degradation products.

-

-

Data Evaluation:

-

Compare the results at each time point to the initial (T=0) data.

-

Identify and quantify any significant degradation products.

-

Determine if any "significant change" (as defined by ICH guidelines) has occurred.

-

General Protocol for Western Blot to Assess PROTAC-Induced Protein Degradation

This protocol describes a standard method to confirm that a PROTAC synthesized using this compound as a linker is effective at degrading its target protein in a cellular context.[13]

Objective: To quantify the level of a target protein in cells after treatment with a PROTAC.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the PROTAC and a negative control (e.g., a molecule with a non-binding warhead) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the total protein concentration in each lysate using a standard assay (e.g., BCA or Bradford assay) to ensure equal protein loading for all samples.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

Wash the membrane and incubate with an appropriate secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control for each sample to determine the percentage of protein degradation.

-

This technical guide provides a foundational understanding of the stability and handling of this compound. For critical applications, it is always recommended to perform in-house stability studies to confirm its suitability for your specific experimental conditions and long-term storage.

References

- 1. benchchem.com [benchchem.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biopharma.co.uk [biopharma.co.uk]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of N-Boc-piperazine-C3-COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-piperazine-C3-COOH, identified as 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid (CAS No. 242459-97-8). This bifunctional molecule is a valuable building block in medicinal chemistry, particularly in the development of PROTACs and other targeted therapeutics. This document presents a summary of its key spectroscopic characteristics—NMR, IR, and MS—along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid[1]

-

Synonyms: 4-Boc-1-piperazinepropanoic acid, 3-(1-tert-Butoxycarbonylpiperazin-4-yl)propionic acid[1]

-

Molecular Formula: C₁₂H₂₂N₂O₄[1]

-

Molecular Weight: 258.31 g/mol [1]

Spectroscopic Data Summary

While comprehensive, publicly available experimental spectra for this compound are limited, the following tables summarize the expected and reported spectroscopic data based on the analysis of its structural fragments and data from commercial suppliers.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | COOH |

| ~3.40 | t, J ≈ 5 Hz | 4H | Piperazine-N(Boc)-CH ₂ |

| ~2.65 | t, J ≈ 7 Hz | 2H | Piperazine-N-CH ₂-CH₂ |

| ~2.45 | t, J ≈ 5 Hz | 4H | Piperazine-N-CH ₂ |

| ~2.40 | t, J ≈ 7 Hz | 2H | CH₂-COOH |

| 1.45 | s | 9H | C(CH ₃)₃ |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~175 | C =O (Carboxylic Acid) |

| 154.7 | C =O (Boc) |

| 79.5 | C (CH₃)₃ |

| ~55 | Piperazine-N-C H₂-CH₂ |

| ~53 | Piperazine-N-C H₂ |

| ~44 | Piperazine-N(Boc)-C H₂ |

| ~32 | C H₂-COOH |

| 28.4 | C(C H₃)₃ |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopy Data (Characteristic Absorptions)

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 2975-2850 | C-H stretch | Aliphatic |

| 1760-1690 | C=O stretch | Carboxylic Acid |

| 1680-1700 | C=O stretch | Urethane (Boc) |

| 1470-1450 | C-H bend | Aliphatic |

| 1365 | C-H rock | tert-Butyl |

| 1250-1000 | C-N stretch | Amine |

| 1170-1150 | C-O stretch | Ester (Boc) |

Table 4: Mass Spectrometry Data

| Ion | [M+H]⁺ | [M+Na]⁺ |

| Calculated m/z | 259.1652 | 281.1472 |

M represents the molecular ion.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will affect the chemical shifts, particularly of exchangeable protons (COOH, NH).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024-4096.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Solid Phase (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl).

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using the spectrum of the empty sample holder (or pure solvent).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 100-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow: Adjust as per instrument recommendations.

-

Drying Gas Temperature: Typically 200-350 °C.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peaks and any significant fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation, it is recommended to acquire and interpret high-resolution spectroscopic data under controlled experimental conditions.

References

Methodological & Application

Application Notes and Protocols: Covalent Coupling of N-Boc-piperazine-C3-COOH to Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent coupling of N-Boc-piperazine-C3-COOH to a target protein. This linker is a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be used to connect a target-binding ligand to an E3 ligase-recruiting moiety.[1][2][3] The protocol described herein utilizes the widely employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid of the linker and primary amine residues (e.g., lysine) on the surface of the target protein.[4][5][6][7]

Principle of the Reaction

The coupling of this compound to a protein via EDC/NHS chemistry is a two-step process:

-

Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[4][7] This intermediate is unstable in aqueous solutions.[4]

-

Formation of a Stable NHS Ester: In the presence of NHS or its water-soluble analog, sulfo-NHS, the O-acylisourea intermediate is converted into a more stable amine-reactive NHS ester.[4][5][7] This step enhances the coupling efficiency and allows for better control over the reaction.[4]

-

Amide Bond Formation: The NHS ester readily reacts with primary amines on the surface of the target protein, such as the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond, releasing NHS.[6]

Materials and Reagents

Table 1: Materials and Reagents

| Reagent/Material | Supplier | Catalogue Number | Storage |

| This compound | e.g., MedChemExpress | HY-131183 | Room temperature |

| Target Protein | - | - | As recommended |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | e.g., Thermo Fisher | 22980 | 4°C, desiccated |

| NHS (N-hydroxysuccinimide) or Sulfo-NHS | e.g., Thermo Fisher | 24500 or 24510 | Room temperature |

| Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0) | - | - | 4°C |

| Coupling Buffer (e.g., PBS, pH 7.2-8.0) | - | - | Room temperature |

| Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) | - | - | Room temperature |

| Desalting Columns | e.g., Thermo Fisher | 89891 | Room temperature |

| Organic Solvent (e.g., DMSO or DMF) | - | - | Room temperature |

Experimental Protocols

This protocol is a general guideline and may require optimization for specific proteins and applications.

Step 1: Preparation of Reagents

-

Target Protein Solution: Prepare a solution of the target protein in the Coupling Buffer at a concentration of 1-5 mg/mL.

-

This compound Solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF, and then dilute it with the Activation Buffer to the desired final concentration.

-

EDC/NHS Solution: Immediately before use, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. It is crucial to equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.[4]

Step 2: Activation of this compound

-

In a microcentrifuge tube, combine the this compound solution with the freshly prepared EDC/NHS solution. A typical molar ratio is 1:2:5 (Carboxylic Acid:EDC:NHS), but this may need optimization.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

Step 3: Coupling to the Target Protein

-

Add the activated this compound solution to the target protein solution. The molar excess of the activated linker over the protein will determine the degree of labeling and should be optimized. A starting point could be a 10- to 50-fold molar excess.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8.[8]

Step 4: Quenching the Reaction

-

To stop the coupling reaction, add a quenching solution containing a primary amine, such as Tris-HCl or hydroxylamine, to a final concentration of 10-50 mM.[4] This will react with any remaining NHS esters.

-

Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

-

Remove the excess unreacted linker and byproducts by using a desalting column, dialysis, or size-exclusion chromatography.[4] The choice of method will depend on the properties of the target protein.

Step 6: Characterization of the Conjugate

-

Determine the concentration of the purified protein conjugate using a standard protein assay (e.g., BCA or Bradford).

-

Assess the degree of labeling (DOL), which is the average number of linker molecules conjugated per protein molecule. This can be determined using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or by UV-Vis spectroscopy if the linker has a chromophore.

-

Confirm the integrity and activity of the conjugated protein using appropriate functional assays.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the coupling experiments.

Table 2: Optimization of Coupling Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 | Result (e.g., DOL) |

| Molar Ratio (Linker:EDC:NHS) | 1:2:5 | 1:5:10 | 1:10:20 | |

| Molar Excess of Linker | 10x | 20x | 50x | |

| Reaction Time (hours) | 1 | 2 | Overnight (4°C) | |

| pH of Coupling Buffer | 7.2 | 7.5 | 8.0 |

Table 3: Characterization of the Final Conjugate

| Parameter | Value | Method |

| Protein Concentration (mg/mL) | BCA Assay | |

| Degree of Labeling (DOL) | Mass Spectrometry | |

| Conjugate Purity (%) | SDS-PAGE / SEC | |

| Biological Activity (% of unconjugated) | Functional Assay |

Visualizations

Signaling Pathway: EDC/NHS Coupling Chemistry

Caption: EDC/NHS chemistry for protein conjugation.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|959053-53-3|COA [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. researchgate.net [researchgate.net]

- 7. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for N-Boc-piperazine-C3-COOH in the Synthesis of Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent, enabling targeted delivery of chemotherapy to cancer cells. The linker molecule connecting the antibody and the cytotoxic drug is a critical component that influences the stability, solubility, and efficacy of the ADC. N-Boc-piperazine-C3-COOH is a bifunctional linker that offers several advantages in the construction of ADCs. The piperazine (B1678402) moiety can enhance the aqueous solubility of the linker-drug conjugate, a crucial factor for preventing aggregation and improving the pharmacokinetic profile of the ADC. The carboxylic acid handle allows for straightforward conjugation to amine-containing payloads, while the Boc-protected amine provides a latent attachment point for the antibody after deprotection.

This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of ADCs.

Chemical Properties and Structure

This compound, also known as 4-(3-(tert-butoxycarbonyl)piperazin-1-yl)butanoic acid, is a chemically stable molecule suitable for multi-step synthesis.

| Property | Value |

| CAS Number | 959053-53-3 |

| Molecular Formula | C₁₄H₂₄N₂O₅ |

| Molecular Weight | 300.35 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMF and DMSO |

Application in ADC Synthesis

This compound serves as a non-cleavable linker in ADC constructs. The synthesis of an ADC using this linker typically follows a three-stage process:

-

Payload Conjugation: The carboxylic acid group of the linker is activated and reacted with an amine-containing cytotoxic drug to form a stable amide bond.

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen is removed under acidic conditions to reveal a secondary amine.

-

Antibody Conjugation: The newly exposed amine on the linker-drug construct is then conjugated to the antibody. This is typically achieved by first modifying the antibody to introduce a reactive handle (e.g., an activated ester) that can react with the amine of the linker.

The piperazine ring, once incorporated into the final ADC structure, can contribute to improved solubility and reduced aggregation of the conjugate.

Experimental Protocols

The following are representative protocols for the synthesis of an ADC using this compound. These protocols are intended as a guide and may require optimization for specific antibodies and payloads.

Protocol 1: Conjugation of an Amine-Containing Cytotoxic Drug to this compound

This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to a generic amine-containing cytotoxic drug.

Materials:

-

This compound

-

Amine-containing cytotoxic drug

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dry ice/acetone bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

High-performance liquid chromatography (HPLC) system for reaction monitoring and purification

Procedure:

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add NHS (1.5 equivalents) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add EDC-HCl (1.5 equivalents) to the reaction mixture and stir for 30-60 minutes at 0°C to activate the carboxylic acid. The progress of the activation can be monitored by TLC or LC-MS.

-

In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

-

Slowly add the solution of the cytotoxic drug to the activated linker solution at 0°C.

-

Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Purify the resulting drug-linker conjugate by preparative HPLC to obtain the pure product.

-

Characterize the purified N-Boc-piperazine-C3-drug conjugate by LC-MS and NMR.

Protocol 2: Boc Deprotection of the Drug-Linker Conjugate

This protocol describes the removal of the Boc protecting group from the piperazine nitrogen of the drug-linker conjugate.

Materials:

-

N-Boc-piperazine-C3-drug conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the N-Boc-piperazine-C3-drug conjugate in DCM.

-

Add TFA to the solution (typically 20-50% v/v). The optimal concentration and reaction time should be determined empirically.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

The resulting deprotected piperazine-C3-drug conjugate (as a TFA salt) can be used directly in the next step or purified by HPLC if necessary.

Protocol 3: Antibody Modification and Conjugation to the Deprotected Drug-Linker